molecular formula C19H24O4 B024528 Bisphenol A bis(2-hydroxyethyl)ether CAS No. 901-44-0

Bisphenol A bis(2-hydroxyethyl)ether

Cat. No. B024528
CAS RN: 901-44-0
M. Wt: 316.4 g/mol
InChI Key: UUAGPGQUHZVJBQ-UHFFFAOYSA-N
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Description

Bisphenol A bis(2-hydroxyethyl)ether, also known as bisphenol a ethoxylate or 2,2-bis[4-(2-hydroxyethoxy)phenyl]propane, belongs to the class of organic compounds known as diphenylmethanes . It is a bisphenol A-based compound that is used in the synthesis of polymers materials.


Synthesis Analysis

The synthesis of Bisphenol A bis(2-hydroxyethyl)ether involves primarily two methodologies: the hydroxyethylation of bisphenol A and the chemical recycling of polycarbonate. It can be obtained as a product of the reaction of bisphenol A with epichlorohydrin .


Molecular Structure Analysis

The molecular formula of Bisphenol A bis(2-hydroxyethyl)ether is C19H24O4 . Its InChI is InChI=1S/C19H24O4/c1-19(2,15-3-7-17(8-4-15)22-13-11-20)16-5-9-18(10-6-16)23-14-12-21/h3-10,20-21H,11-14H2,1-2H3 .


Chemical Reactions Analysis

Bisphenol A bis(2-hydroxyethyl)ether is a useful monomer and modifier for synthetic resins and high molecular polymers . Chlorinated derivatives mainly result from the reaction of bisphenols with sodium hypochlorite .


Physical And Chemical Properties Analysis

Bisphenol A bis(2-hydroxyethyl)ether is a colorless crystalline solid . Its molecular weight is 316.39 .

Scientific Research Applications

Safety And Hazards

Bisphenol A bis(2-hydroxyethyl)ether causes serious eye damage and is suspected of causing cancer . It is recommended to avoid contact with skin and eyes, and avoid breathing mist or vapors .

Future Directions

Bisphenol A bis(2-hydroxyethyl)ether is used in consumer products and industrial applications, primarily in plastics, and has been detected in the environment, human urine, blood, and breast milk . Future research directions may focus on finding efficient and environmentally friendly methods for the production of BPA .

properties

IUPAC Name

2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-19(2,15-3-7-17(8-4-15)22-13-11-20)16-5-9-18(10-6-16)23-14-12-21/h3-10,20-21H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAGPGQUHZVJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCCO)C2=CC=C(C=C2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6029204
Record name Ethanol, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
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Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisphenol A bis(2-hydroxyethyl)ether

CAS RN

901-44-0, 32492-61-8
Record name 2,2′-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[ethanol]
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Record name Ethoxylated bisphenol A
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Record name Bisphenol A bis(2-hydroxyethyl)ether
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Record name Dianol 22
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Record name Ethanol, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
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Record name Ethanol, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
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Record name 2,2'-isopropylidenebis(p-phenyleneoxy)diethanol
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Record name BISPHENOL A BIS(2-HYDROXYETHYL) ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
J Fournier, G Williams, PA Holmes - Macromolecules, 1997 - ACS Publications
The dielectric properties of the polymerized and unpolymerized bisphenol-A bis(2-hydroxyethyl ether) dimethacrylate have been studied, and the polymerization of this monomer using …
Number of citations: 30 pubs.acs.org
L Lopes‐Rocha, L Ribeiro‐Gonçalves… - … Research Part B …, 2021 - Wiley Online Library
The main aim of this study was to perform an integrative review on the release of bisphenol A (BPA) from resin‐matrix composites and potential toxic effects. A bibliographic search was …
Number of citations: 38 onlinelibrary.wiley.com
T Uysal, A Baysal, S Usumez… - The European Journal of …, 2009 - academic.oup.com
The aim of this investigation was to test the hypothesis that there is no difference in microleakage between composite–enamel and composite–wire interfaces, when different composites …
Number of citations: 15 academic.oup.com
M Deviot, I Lachaise, C Högg, J Durner, FX Reichl… - Dental Materials, 2018 - Elsevier
Objectives First, to analyse the in vitro release of BPA and Bis-GMA from an orthodontic resin composite (Transbond XT, 3M Unitek), stored in various conditions, by gas chromatography…
Number of citations: 36 www.sciencedirect.com
C Berti, V Bonora, F Pilati… - Die Makromolekulare …, 1992 - Wiley Online Library
The reactions occurring during melt‐mixing of poly(ethylene terephthalate) and bisphenol‐A polycarbonate have been reconsidered. Certain evidence leads us to conclude that two …
Number of citations: 63 onlinelibrary.wiley.com
Y Namura, T Tsuruoka, C Ryu… - … European Journal of …, 2010 - academic.oup.com
Orthodontic adhesive is often left on the tooth surface when a multibracket appliance is debonded, and it is difficult to remove because its colour is similar to that of the tooth. If the …
Number of citations: 23 academic.oup.com
E Görükmez, B Şen Yılmaz, Sİ Ramoğlu - 2021 - openaccess.altinbas.edu.tr
Objective: Orthodontic adhesives are known to release potentially harmful bio-chemicals such as Bisphenol A, a derivative from Bisphenol-A-Glycidyl-Methacrylate (Bis-GMA). The aim …
Number of citations: 1 openaccess.altinbas.edu.tr
TH Huang, CY Tsai, SL Chen… - Journal of Biomedical …, 2002 - Wiley Online Library
The purpose of this investigation was to determine the cytotoxic effects of three different kinds of orthodontic adhesive on a human primary gingival fibroblast culture (GF) and a human …
Number of citations: 35 onlinelibrary.wiley.com
Y Hezenci, BS Akdeniz - The Angle Orthodontist, 2023 - meridian.allenpress.com
Objectives To quantify the amount of residual monomer released from orthodontic adhesives used in the indirect bonding technique and compare it to a direct bonding composite resin. …
Number of citations: 3 meridian.allenpress.com
L Mei, Y Ren, TJA Loontjens… - … journal of artificial …, 2012 - journals.sagepub.com
Purpose Acrylates for bonding of joint prostheses and stainless-steel brackets in orthopedics and orthodontics are prone to bacterial adhesion and biofilm formation, respectively, …
Number of citations: 23 journals.sagepub.com

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